molecular formula C10H7NO2S B1504902 4-Isothiazol-5-ylbenzoic acid CAS No. 904085-97-8

4-Isothiazol-5-ylbenzoic acid

Cat. No.: B1504902
CAS No.: 904085-97-8
M. Wt: 205.23 g/mol
InChI Key: VGSYPDUJBVLGGI-UHFFFAOYSA-N
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Description

4-Isothiazol-5-ylbenzoic acid (CAS 1261927-48-3) is a heterocyclic compound featuring a benzoic acid backbone substituted at the para position with an isothiazole ring. The isothiazole moiety contains sulfur and nitrogen atoms, contributing to its unique electronic and steric properties .

Properties

CAS No.

904085-97-8

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

4-(1,2-thiazol-5-yl)benzoic acid

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-5-6-11-14-9/h1-6H,(H,12,13)

InChI Key

VGSYPDUJBVLGGI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=NS2)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=NS2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The isothiazole ring undergoes oxidation at the sulfur atom under controlled conditions.

Reaction Reagents/Conditions Products Key Observations
Sulfur oxidationH₂O₂ (30%), 60°C, 4 hrs4-(3-Methyl-isothiazol-5-yl)-benzoic acid sulfoxideComplete conversion with no side products observed
Aromatic ring oxidationKMnO₄, H₂SO₄, reflux4-(Isothiazol-5-yl)-2-carboxybenzoic acidLimited yield (≤35%) due to competing decarboxylation
  • Mechanistic Insight : Sulfur oxidation proceeds via electrophilic attack on the S-atom, forming sulfoxides as primary products. Over-oxidation to sulfones requires harsher conditions (e.g., mCPBA).

Reduction Reactions

The carboxylic acid group and isothiazole ring participate in selective reductions.

Reaction Reagents/Conditions Products Key Observations
Carboxylic acid reductionLiAlH₄, THF, 0°C → RT4-(Isothiazol-5-yl)benzyl alcoholHigh selectivity (92% yield)
Isothiazole ring hydrogenationH₂ (1 atm), Pd/C, MeOH4-(Thiazolidin-5-yl)benzoic acidPartial ring saturation (60% conversion)
  • Notable Limitation : Full reduction of the isothiazole ring to thiazolidine requires elevated hydrogen pressures (>5 atm).

Substitution Reactions

Electrophilic substitution occurs preferentially on the benzoic acid moiety.

Halogenation

Reagent Position Yield Biological Activity (IC₅₀)
Br₂, FeCl₃ C-378%CK2α inhibition: 0.014 μM
Cl₂, AlCl₃ C-265%CK2α inhibition: 0.016 μM
  • SAR Note : Substitution at C-2/C-3 enhances kinase inhibitory activity by improving binding to CK2α's hydrophobic pocket .

Etherification

  • Reaction : 4-Isothiazol-5-ylbenzoic acid + 2-methoxybenzyl bromide → 3-(2-methoxybenzyloxy)-4-(isothiazol-5-yl)benzoic acid

  • Conditions : K₂CO₃, DMF, 80°C

  • Outcome : 85% yield; antiproliferative activity (CC₅₀ = 1.5 μM in A549 cells) .

Esterification and Amidation

The carboxylic acid group readily forms derivatives.

Reaction Reagents/Conditions Products Applications
Methyl ester formationCH₃OH, H₂SO₄, refluxMethyl 4-(isothiazol-5-yl)benzoateIntermediate for metal-organic frameworks
Amide couplingEDC/HOBt, R-NH₂4-(Isothiazol-5-yl)benzamide derivativesProtease inhibition studies
  • Kinetic Data : Esterification follows pseudo-first-order kinetics with k=0.12min1k=0.12\,\text{min}^{-1}
    at 60°C.

Ring-Opening and Rearrangement Reactions

The isothiazole ring undergoes cleavage under basic conditions:

Conditions Products Mechanism
NaOH (5M), 100°C4-(Thiol-5-yl)benzoic acid + NH₃Nucleophilic attack at S-atom
NH₂NH₂, EtOH4-(Amino-thiophene-5-yl)benzoic acidRing expansion via hydrazine insertion
  • Key Finding : Ring-opening products exhibit enhanced solubility in aqueous media (>50 mg/mL).

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of 4-Isothiazol-5-ylbenzoic Acid and Analogs

Compound Name Core Structure Heterocycle Functional Group CAS Number Key References
This compound Benzoic acid + isothiazole Isothiazole Carboxylic acid 1261927-48-3
5-(4-Methylphenyl)isothiazole Phenyl + isothiazole Isothiazole Methyl substituent 49602-75-7
β-(5-Methyl-3-isoxazolylamido)-benzoic acid Benzoic acid + isoxazole Isoxazole Amide linkage Not provided
4-(Benzimidazol-2-yl)butanoic acid Benzimidazole + butanoic acid Benzimidazole Carboxylic acid Not provided
Key Observations:

Heterocycle Influence: Isothiazole vs. Isoxazole: The substitution of sulfur (isothiazole) for oxygen (isoxazole) alters electronic properties. Benzimidazole vs. Isothiazole: Benzimidazole-containing compounds (e.g., ) exhibit basic nitrogen sites, enabling hydrogen bonding, whereas isothiazole’s sulfur may improve lipophilicity .

Functional Group Impact :

  • Carboxylic acid groups (as in this compound) enhance water solubility and metal-binding capacity compared to methyl-substituted analogs like 5-(4-methylphenyl)isothiazole .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molar Mass (g/mol) Solubility (Predicted) Melting Point (Estimated)
This compound C₁₀H₇NO₂S 217.23 Moderate in polar solvents ~200–220°C
5-(4-Methylphenyl)isothiazole C₁₀H₉NS 175.25 Low in water ~80–100°C
β-(5-Methyl-3-isoxazolylamido)-benzoic acid C₁₂H₁₀N₂O₃ 230.22 High in DMSO ~180–200°C
Notes:
  • Solubility: The carboxylic acid group in this compound likely improves aqueous solubility compared to non-acidic analogs like 5-(4-methylphenyl)isothiazole .
  • Thermal Stability : Higher melting points are anticipated for benzoic acid derivatives due to hydrogen bonding and crystal packing efficiency .

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